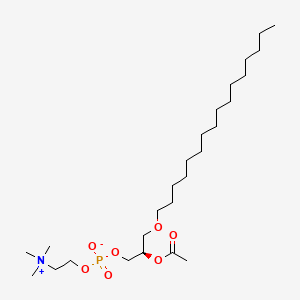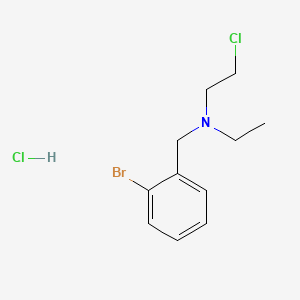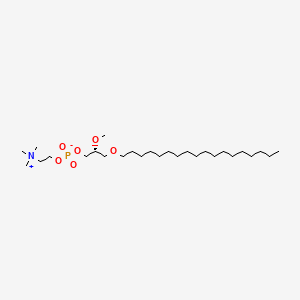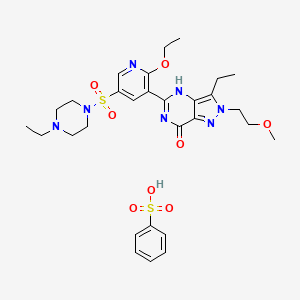
CDK4/6阻害剤IV
概要
説明
科学的研究の応用
CINK4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of CDK4 and its effects on cell cycle regulation.
Biology: Employed in cell biology to investigate the role of CDK4 in cell proliferation and apoptosis.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery.
作用機序
CINK4 exerts its effects by specifically inhibiting the kinase activity of CDK4. This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), a crucial step in cell cycle progression. By blocking this pathway, CINK4 induces cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK4/cyclin D1 complexes, and the pathways involved are primarily related to cell cycle regulation .
生化学分析
Biochemical Properties
Cdk4/6 Inhibitor IV acts as a reversible and ATP-competitive inhibitor against Cyclin D1-complexed CDK4 and CDK6. It has an IC50 value of 1.5 µM for CDK4 and 5.6 µM for CDK6 . The compound exhibits much-reduced activity against CDK5/p35 and little to no activity towards other kinases such as CDK1/CycB, CDK2/CycA, CDK2/CycE, v-abl, c-met, IGF-1R, or IR . This selectivity is crucial for its effectiveness in targeting cancer cells while minimizing off-target effects.
Cellular Effects
Cdk4/6 Inhibitor IV significantly impacts various cellular processes. It induces cell cycle arrest in the G1 phase by inhibiting the phosphorylation of the retinoblastoma (Rb) protein, preventing the progression to the S phase . This inhibition leads to reduced cell proliferation and can induce cellular senescence . Additionally, Cdk4/6 Inhibitor IV has been shown to enhance the immunogenicity of tumor cells by increasing the expression of endogenous retroviral elements and stimulating the production of type III interferons .
Molecular Mechanism
At the molecular level, Cdk4/6 Inhibitor IV binds to the ATP-binding pocket of CDK4 and CDK6, preventing their activation by Cyclin D1 . This binding inhibits the phosphorylation of the Rb protein, a crucial step for cell cycle progression . The inhibition of Rb phosphorylation prevents the release of E2F transcription factors, which are necessary for the transcription of genes required for S phase entry . This mechanism effectively halts cell cycle progression and reduces cancer cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cdk4/6 Inhibitor IV have been observed to change over time. Prolonged exposure to the inhibitor can lead to a sustained G1 arrest, downregulation of replisome components, and impaired origin licensing . This can result in a failure of DNA replication after the release from arrest, leading to a p53-dependent withdrawal from the cell cycle . Additionally, the compound’s stability and degradation over time can influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of Cdk4/6 Inhibitor IV vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth by inducing cell cycle arrest without significant toxicity . At higher doses, toxic effects such as cardiotoxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
Cdk4/6 Inhibitor IV is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme . This metabolic pathway is crucial for the compound’s clearance from the body and can influence its pharmacokinetics and overall effectiveness. Additionally, the compound’s interaction with other enzymes and cofactors involved in metabolic pathways can affect its activity and potential side effects.
Transport and Distribution
Within cells and tissues, Cdk4/6 Inhibitor IV is transported and distributed through various mechanisms. The compound’s interaction with transporters and binding proteins can influence its localization and accumulation in specific tissues . This distribution is essential for its therapeutic effectiveness and can impact its ability to target cancer cells selectively.
Subcellular Localization
Cdk4/6 Inhibitor IV’s subcellular localization plays a significant role in its activity and function. The compound primarily localizes to the cytoplasm, where it interacts with CDK4 and CDK6 . This localization is crucial for its ability to inhibit these kinases and prevent cell cycle progression. Additionally, any post-translational modifications or targeting signals that direct the compound to specific compartments or organelles can influence its effectiveness.
準備方法
Synthetic Routes and Reaction Conditions
CINK4 is synthesized through a multi-step process involving the formation of the pyrimidine core, followed by the introduction of the indole and cyclohexanol moieties. The key steps include:
Formation of the Pyrimidine Core: This involves the reaction of appropriate amines with pyrimidine derivatives under controlled conditions.
Introduction of the Indole Moiety: The indole group is introduced through nucleophilic substitution reactions.
Cyclohexanol Addition: The final step involves the addition of the cyclohexanol group to the pyrimidine core.
Industrial Production Methods
Industrial production of CINK4 involves optimizing the synthetic route for large-scale synthesis. This includes:
Batch Processing: Utilizing batch reactors to control reaction conditions and ensure high yield.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
化学反応の分析
Types of Reactions
CINK4 undergoes several types of chemical reactions, including:
Oxidation: CINK4 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the indole and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of CINK4 with modified functional groups, which can be further explored for their biological activities .
類似化合物との比較
CINK4 is unique in its high specificity for CDK4 compared to other cyclin-dependent kinase inhibitors. Similar compounds include:
Palbociclib: Another CDK4/6 inhibitor used in cancer therapy.
Ribociclib: A selective CDK4/6 inhibitor with similar applications.
Abemaciclib: Known for its broader spectrum of activity against CDK4/6.
CINK4 stands out due to its specific inhibition of CDK4 and its potential for fewer off-target effects .
特性
IUPAC Name |
4-[[2-[(1-benzylindol-5-yl)amino]-6-(ethylamino)pyrimidin-4-yl]amino]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O/c1-2-28-25-17-26(29-21-8-11-23(34)12-9-21)32-27(31-25)30-22-10-13-24-20(16-22)14-15-33(24)18-19-6-4-3-5-7-19/h3-7,10,13-17,21,23,34H,2,8-9,11-12,18H2,1H3,(H3,28,29,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXCDLCJCIDFHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)NC2=CC3=C(C=C2)N(C=C3)CC4=CC=CC=C4)NC5CCC(CC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




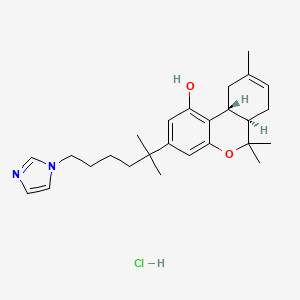

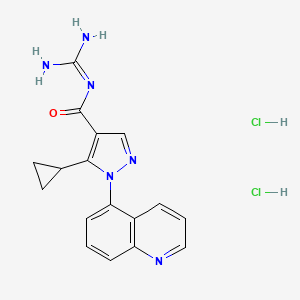
![1-[2-(3,4-Dihydro-1H-2-benzopyran-1-YL)ethyl]-4-(4-fluorophenyl)piperazine dihydrochloride](/img/structure/B1662322.png)
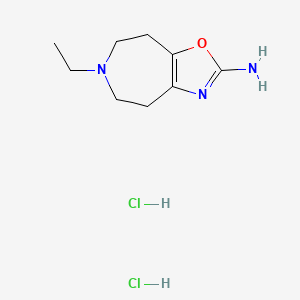
![1-(2,4-dichlorophenyl)-6-methyl-N-(1-piperidinyl)-4H-indeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B1662324.png)
![5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1662325.png)
![1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride](/img/structure/B1662326.png)
